molecular formula C7H15NO2 B12947762 Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine

Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine

Katalognummer: B12947762
Molekulargewicht: 145.20 g/mol
InChI-Schlüssel: YJYOZGVMEGKXIU-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine is a chemical compound with a morpholine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a morpholine derivative, which is then subjected to methylation and methoxymethylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Wissenschaftliche Forschungsanwendungen

Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine has several scientific research applications:

Wirkmechanismus

The mechanism of action of Rel-(2R,6R)-2-(methoxymethyl)-6-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may enhance synaptic plasticity in mood-regulating brain areas, which could be beneficial in treating certain neurological conditions .

Eigenschaften

Molekularformel

C7H15NO2

Molekulargewicht

145.20 g/mol

IUPAC-Name

(2R,6R)-2-(methoxymethyl)-6-methylmorpholine

InChI

InChI=1S/C7H15NO2/c1-6-3-8-4-7(10-6)5-9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI-Schlüssel

YJYOZGVMEGKXIU-RNFRBKRXSA-N

Isomerische SMILES

C[C@@H]1CNC[C@@H](O1)COC

Kanonische SMILES

CC1CNCC(O1)COC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.